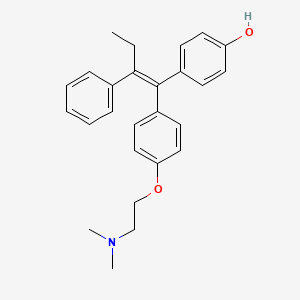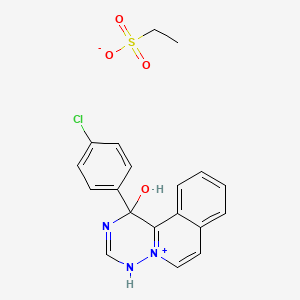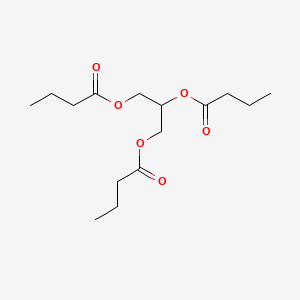
Terrein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terrein is a secondary metabolite produced by the fungus Aspergillus terreus. It was first isolated in 1935 and its chemical structure was elucidated in the 1950s . This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, phytotoxic, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Terrein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung in Studien über Pilzsekundärmetabolite und deren Biosynthese verwendet.
Medizin: this compound hat sich vielversprechend gezeigt, die Melaninbiosynthese zu hemmen, die Angiogeninproduktion zu unterdrücken und die Apoptose in Karzinomzellen zu induzieren.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Antitumoraktivität: this compound hemmt die Melaninbiosynthese und die Angiogeninproduktion, induziert Apoptose und unterdrückt die Zellproliferation.
Entzündungshemmende Aktivität: this compound inaktiviert den Nuclear Factor kappa B (NF-kB)-Signalweg und reduziert Entzündungen.
Pflanzenwachstumsförderung: this compound stimuliert das Pflanzenwachstum, indem es die Produktion von reaktiven Sauerstoffspezies (ROS) reduziert und den Gehalt an Phytohormonen wie Gibberellinsäure, Indol-3-Essigsäure und Cytokininen erhöht.
Wirkmechanismus
Target of Action
Terrein, a secondary bioactive fungal metabolite isolated from Aspergillus terreus, has been reported to possess strong anti-tumor activities . It targets multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells .
Mode of Action
This compound exhibits its anti-tumor effects by dual targeting nature; tumor angiogenesis and cell proliferation . It inhibits the growth of various head and neck cancer cells . In addition, an in vivo experiment revealed that synthetic this compound inhibited a xenograft tumor growth in athymic mice . Immunohistochemical analysis revealed that expression of Ki-67, CD31, and ANG was down-regulated in synthetic this compound-treated tumors, compared to controls .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . The biosynthetic gene cluster for this compound has been identified, and its biosynthetic pathway has partially been elucidated by genetic and biochemical analysis .
Pharmacokinetics
It’s known that this compound is a microbial metabolite, and its production can be enhanced by optimizing the conditions of the producing fungus, aspergillus terreus . This suggests that the bioavailability of this compound could be influenced by the conditions under which it is produced.
Result of Action
This compound has been shown to have significant cytotoxic effects in A549 cells, a human lung cancer cell line . It attenuates the proliferation of A549 cells . Regarding its antimetastatic effects, this compound significantly inhibits A549 cell adhesion, migration, and invasion . In addition, this compound suppresses the angiogenic processes of A549 cells, including vascular endothelial growth factor (VEGF) secretion, capillary‑like tube formation, and VEGF/VEGFR2 interaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to stimulate the growth of various agricultural plants under drought conditions . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as the presence of stress factors.
Biochemische Analyse
Biochemical Properties
The biosynthetic gene cluster for Terrein has been identified, and its biosynthetic pathway has partially elucidated by genetic and biochemical analysis . The cluster, which is responsible for this compound synthesis, consists of 11 functional genes . The pathway-specific transcription factor TerR was over-expressed under the control of a constitutive gpdA promoter of A. nidulans, resulting in 5 to 16 folds up-regulation in terR transcripts compared to WT .
Cellular Effects
This compound has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis , anti-proliferation , suppressing angiogenin production and inducing apoptosis of carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction with the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound production was enhanced by refactoring both global and pathway-specific transcription factors (StuA and TerR) . This strategy led to a higher this compound yield with a lower background of byproducts in double mutants .
Metabolic Pathways
The metabolic pathway of this compound involves the pathway-specific transcription factor TerR . Overexpression of TerR leads to an increase in the titer of this compound .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Terrein kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und mikrobielle Fermentation. Die chemische Synthese von this compound ist aufgrund seiner Stereoselektivität und der hohen Kosten für chemische Reagenzien eine Herausforderung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt hauptsächlich durch mikrobielle Fermentation. Aspergillus terreus-Stämme werden in Fermentationsbrühe kultiviert, wobei häufig Stärke als einzige Kohlenstoffquelle verwendet wird . Genetische Modifikationen, wie z. B. die Überexpression von wege-spezifischen Transkriptionsfaktoren und die Deletion von globalen Regulatorgenen, wurden eingesetzt, um die Terreinproduktion zu steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Terrein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid erreicht werden.
Substitution: this compound kann unter geeigneten Bedingungen Substitutionsreaktionen mit Halogenen oder anderen Nucleophilen eingehen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Terreinverbindungen .
Vergleich Mit ähnlichen Verbindungen
Terrein kann mit anderen Sekundärmetaboliten verglichen werden, die von Aspergillus terreus produziert werden, wie z. B. Butyrolacton I, Dankasteron und Terrelacton A .
Einzigartigkeit:
This compound: Bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich Antitumor-, entzündungshemmender und phytotoxischer Eigenschaften.
Butyrolacton I: Vor allem bekannt für seine antimikrobiellen Eigenschaften.
Dankasteron: Zeigt zytotoxische und antimikrobielle Aktivitäten.
Terrelacton A: Bekannt für seine antimikrobiellen Eigenschaften.
Ähnliche Verbindungen:
- Asperthis compound
- Dihydrothis compound
- Butyrolacton I
- Dankasteron
- Terrelacton A
Eigenschaften
CAS-Nummer |
582-46-7 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+ |
InChI-Schlüssel |
MHOOPNKRBMHHEC-NSCUHMNNSA-N |
SMILES |
CC=CC1=CC(=O)C(C1O)O |
Isomerische SMILES |
C/C=C/C1=CC(=O)C(C1O)O |
Kanonische SMILES |
CC=CC1=CC(=O)C(C1O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)Terrein; Terrain; NSC 291308; NSC-291308; NSC291308. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















